CAS number and molecular weight of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid
CAS number and molecular weight of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid
Technical Profile: 2-((Tetrahydro-2H-pyran-4-yl)methoxy)nicotinic Acid [1][2]
Part 1: Executive Technical Summary
2-((Tetrahydro-2H-pyran-4-yl)methoxy)nicotinic Acid is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents. Structurally, it combines a nicotinic acid (pyridine-3-carboxylic acid) core with a tetrahydro-2H-pyran-4-yl-methoxy substituent at the 2-position.
This scaffold is strategically employed in medicinal chemistry to modulate physicochemical properties. The tetrahydropyran (THP) moiety serves as a polar, non-aromatic bioisostere for phenyl or cyclohexyl rings, significantly lowering lipophilicity (
Part 2: Physicochemical Characterization
The following data establishes the core identity of the compound. Researchers should use these parameters for procurement verification and analytical method development.
| Property | Specification |
| CAS Registry Number | 1083224-67-2 |
| IUPAC Name | 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridine-3-carboxylic acid |
| Molecular Formula | |
| Molecular Weight | 237.25 g/mol |
| Exact Mass | 237.1001 |
| Physical State | Solid (White to Off-White Powder) |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water (pH dependent) |
| pKa (Predicted) | Acid: ~3.5 | Pyridine Nitrogen: ~3.0 |
| LogP (Predicted) | ~1.2 (Moderate Lipophilicity) |
| H-Bond Donors/Acceptors | 1 Donor / 5 Acceptors |
Part 3: Structural Analysis & Design Rationale
The utility of this compound lies in its specific structural features that address common drug discovery challenges.
-
Nicotinic Acid Core : Acts as a privileged scaffold. The carboxylic acid at C3 is a primary vector for growing the molecule (e.g., via amide bonds), while the pyridine nitrogen can participate in hydrogen bonding or salt formation.
-
2-Alkoxy Substitution : The ether linkage at the 2-position is electronically distinct from 2-amino or 2-alkyl analogs. It deactivates the pyridine ring less than an amino group but provides metabolic stability against oxidative metabolism often seen at the 2-position of pyridines.
-
Tetrahydropyran (THP) Ring : This is the critical design element.
-
Solubility : The ether oxygen in the THP ring lowers
compared to a cyclohexyl analog ( ). -
Metabolic Stability : THP rings are generally resistant to CYP450-mediated oxidation compared to phenyl rings (which are prone to hydroxylation).
-
Structural Logic Diagram
Part 4: Synthetic Methodology
Objective : Synthesis of 2-((Tetrahydro-2H-pyran-4-yl)methoxy)nicotinic acid via Nucleophilic Aromatic Substitution (
Reaction Principle : The 2-position of nicotinic acid derivatives is activated for nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid (or ester/nitrile) group.
Protocol: Displacement
Reagents :
-
Substrate A : 2-Chloronicotinic acid (CAS: 2942-59-8) [1].
-
Nucleophile B : (Tetrahydro-2H-pyran-4-yl)methanol (CAS: 14774-37-9).
-
Base : Sodium Hydride (NaH, 60% in oil) or Potassium tert-butoxide (
). -
Solvent : Anhydrous DMF or DMSO.
Step-by-Step Procedure :
-
Activation of Nucleophile :
-
In a flame-dried round-bottom flask under inert atmosphere (
), dissolve (Tetrahydro-2H-pyran-4-yl)methanol (1.1 equiv) in anhydrous DMF. -
Cool to 0°C. Carefully add NaH (2.5 equiv). Note: Excess base is required to deprotonate both the alcohol and the carboxylic acid of the substrate.
-
Stir at 0°C for 30 minutes until gas evolution ceases.
-
-
Coupling :
-
Add 2-Chloronicotinic acid (1.0 equiv) to the reaction mixture.
-
Heat the mixture to 100°C for 4–12 hours. Monitor reaction progress via LC-MS (Target Mass: 238
).
-
-
Workup & Isolation :
-
Cool the reaction to room temperature.
-
Quench carefully with water.
-
Acidify the aqueous phase to pH ~3–4 using 1N HCl. The product, being a free acid, should precipitate.
-
Filter the solid, wash with cold water and diethyl ether to remove unreacted alcohol.
-
Dry under vacuum.
-
-
Purification :
-
If necessary, recrystallize from Ethanol/Water or purify via reverse-phase flash chromatography (
gradient with 0.1% Formic Acid).
-
Synthesis Workflow Diagram
Part 5: Analytical Validation
To ensure scientific integrity, the synthesized compound must be validated using the following criteria.
-
HPLC Purity : >95% at 254 nm.
-
NMR (DMSO-
, 400 MHz) :-
Pyridine Ring : Look for 3 aromatic protons.
- ~8.3 ppm (dd, H6)
- ~8.1 ppm (dd, H4)
- ~7.0 ppm (dd, H5)
-
Linker :
~4.2 ppm (d, ). -
THP Ring :
- ~3.8 ppm (m, 2H, equatorial)
- ~3.3 ppm (m, 2H, axial)
- ~2.0 ppm (m, 1H, methine)
- ~1.6 ppm (m, 2H)
- ~1.3 ppm (m, 2H)
-
-
Mass Spectrometry :
-
ESI (+):
. -
ESI (-):
.
-
References
-
PubChem . Compound Summary for Nicotinic Acid. National Library of Medicine. Available at: [Link]
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Cited for THP bioisosterism logic).
